4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
Description
4-(1H-Indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with an indole moiety at the 4-position and a 4-(trifluoromethoxy)phenyl group at the amide nitrogen. The indole group, a bicyclic aromatic heterocycle, contributes to π-π stacking interactions and hydrogen bonding, which are critical in biological systems. The trifluoromethoxy (OCF₃) substituent on the phenyl ring is electron-withdrawing, enhancing the compound’s metabolic stability and influencing its lipophilicity. This structural framework is common in medicinal chemistry, particularly in the design of kinase inhibitors or receptor modulators due to its balance of hydrophobicity and polarity .
Properties
Molecular Formula |
C19H17F3N2O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)26-15-10-8-14(9-11-15)24-18(25)7-3-4-13-12-23-17-6-2-1-5-16(13)17/h1-2,5-6,8-12,23H,3-4,7H2,(H,24,25) |
InChI Key |
LRJJDGUBMUCTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through a series of reactions, including the formation of a butanoyl chloride intermediate, which is then reacted with the indole derivative to form the butanamide linkage.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxybenzene derivative is reacted with the indole-butanamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the butanamide chain can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The butanamide chain can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
N-[4-(2-Amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide
- Structure: The phenyl ring is substituted with a 2-amino-4,5-dihydrothiazole group instead of trifluoromethoxy.
- Molecular Formula : C₂₁H₂₂N₄OS
- Molecular Weight : 378.49 g/mol
- The amino group on thiazole may improve solubility but reduces lipophilicity compared to OCF₃. Reported as a bioactive compound in early-stage drug discovery, likely targeting enzymes or receptors requiring sulfur interactions .
2-Bromo-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide
- Structure : The butanamide chain features bromo and methyl substituents at the 2- and 3-positions, respectively.
- Molecular Formula: C₁₂H₁₃BrF₃NO₂
- Molecular Weight : 348.14 g/mol
- Methyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility. The shared OCF₃ group suggests similar metabolic stability but divergent reactivity due to bromine’s electrophilic nature .
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide
- Structure : The indole is replaced with a 1,3-dioxoisoindole group, and the phenyl substituent is ethoxy (OCH₂CH₃).
- Molecular Formula : C₂₀H₂₀N₂O₄
- Molecular Weight : 352.38 g/mol
- Key Differences: The isoindole group lacks the NH group of indole, reducing hydrogen-bond donor capacity. Likely used in materials science or as an intermediate due to its planar aromatic system .
N-(Substituted-Phenyl)butanamides with Oxadiazole Scaffolds
- Structure : Derivatives feature a sulfanyl-linked 1,3,4-oxadiazole ring instead of indole.
- Example : 4-({5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)butanamides.
- Sulfanyl bridges enhance conformational flexibility, which may improve binding to shallow protein pockets. Synthesized via multi-step routes involving hydrazine and carbon disulfide, indicating higher synthetic complexity .
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(Cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structure : The phenyl ring is substituted with 5-chloropyridinyl, and the butanamide chain includes a pyrimidine-sulfonamido group.
- Key Differences: Chloropyridine and sulfonamido groups enhance hydrogen-bond acceptor capacity, suitable for targeting ATP-binding pockets.
Structural and Functional Analysis Table
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| This compound | Indole, OCF₃ | C₁₉H₁₇F₃N₂O₂ | 374.35 | High lipophilicity; potential kinase inhibitor |
| N-[4-(2-Amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide | Thiazole, NH₂ | C₂₁H₂₂N₄OS | 378.49 | Bioactive compound; enhanced hydrogen bonding |
| 2-Bromo-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide | Br, CH₃ | C₁₂H₁₃BrF₃NO₂ | 348.14 | Increased steric bulk; membrane permeability |
| 4-(1,3-Dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)butanamide | Isoindole, OCH₂CH₃ | C₂₀H₂₀N₂O₄ | 352.38 | Materials science intermediate |
| N-(4-(5-Chloropyridin-3-yl)phenyl)-butanamide derivatives | Cl-pyridine, sulfonamido-pyrimidine | Varies | ~500–600 | CTPS1 inhibitors; antiproliferative activity |
Discussion of Structural Impact on Properties
- Indole vs. Heterocyclic Replacements: Indole’s NH group supports hydrogen bonding, whereas isoindole or oxadiazole substitutions alter electronic profiles and reduce donor capacity .
- Trifluoromethoxy vs. Other Phenyl Substituents: OCF₃ improves metabolic stability over ethoxy (OCH₂CH₃) or amino-thiazole groups but increases hydrophobicity .
- Butanamide Chain Modifications : Bromo/methyl groups or pyrimidine-sulfonamido additions influence steric hindrance and solubility, impacting drug-likeness .
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